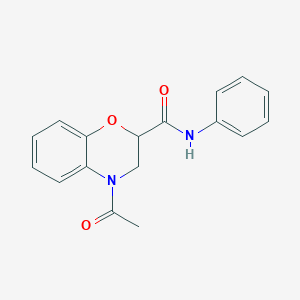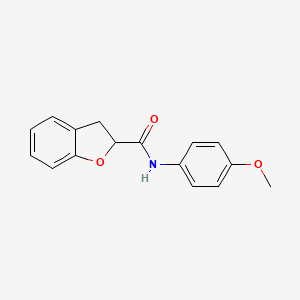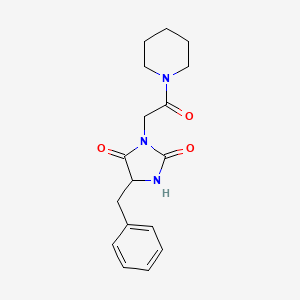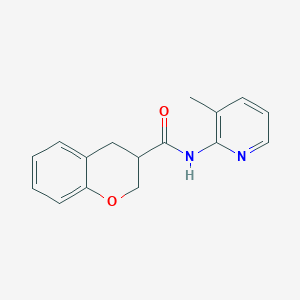
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. It is a benzoxazine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
作用機序
The mechanism of action of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant capacity in various tissues.
実験室実験の利点と制限
One of the advantages of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the research on 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and oxidative stress-related disorders.
In conclusion, this compound is a benzoxazine derivative that has been widely used in scientific research due to its various biological activities. The synthesis of this compound involves a multistep process, and its mechanism of action is not fully understood. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, and it has the potential for various therapeutic applications. However, its potential toxicity may limit its use in certain research applications. Further research is needed to explore the potential of this compound and its derivatives in various diseases.
合成法
The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be achieved through a multistep process, involving the reaction of aniline with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-phenyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Finally, acetic anhydride is added to the reaction mixture to form this compound.
科学的研究の応用
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-11-16(22-15-10-6-5-9-14(15)19)17(21)18-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVQONLHKQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)